molecular formula C11H23NO2 B14677628 1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- CAS No. 33324-50-4

1H-Azepine, 2,2-diethoxyhexahydro-1-methyl-

Katalognummer: B14677628
CAS-Nummer: 33324-50-4
Molekulargewicht: 201.31 g/mol
InChI-Schlüssel: HZKNBGBRLSSQQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- is a seven-membered heterocyclic compound with the molecular formula C11H23NO2

Vorbereitungsmethoden

The synthesis of 1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of diethoxy compounds with hexahydro-1-methyl-azepine under acidic or basic conditions can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with antimicrobial and antifungal properties. In medicine, research is ongoing to explore its potential as a therapeutic agent for various diseases. Additionally, in the industry, it is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1H-Azepine, 2,2-diethoxyhexahydro-1-methyl- can be compared with other similar compounds such as azepane, azepinone, and benzazepine. While all these compounds share a seven-membered ring structure, they differ in their substituents and functional groups, leading to variations in their chemical properties and applications. For instance, azepane is a saturated compound with no double bonds, while azepinone contains a carbonyl group, and benzazepine has a fused benzene ring. These differences make each compound unique and suitable for specific applications.

Eigenschaften

CAS-Nummer

33324-50-4

Molekularformel

C11H23NO2

Molekulargewicht

201.31 g/mol

IUPAC-Name

2,2-diethoxy-1-methylazepane

InChI

InChI=1S/C11H23NO2/c1-4-13-11(14-5-2)9-7-6-8-10-12(11)3/h4-10H2,1-3H3

InChI-Schlüssel

HZKNBGBRLSSQQG-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(CCCCCN1C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.